2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole
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Overview
Description
2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole is a complex organic compound that features a thiazole ring substituted with a methyl group and a piperidine ring attached via a cyclopropylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Piperidine Ring: The piperidine ring can be synthesized separately and then attached to the thiazole ring through nucleophilic substitution reactions.
Cyclopropylsulfonyl Group Addition: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study the function of specific proteins or enzymes. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole likely involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group may enhance its binding affinity to these targets, while the thiazole ring could facilitate its entry into cells. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-((Piperidin-4-yl)methylthio)-4-methylthiazole: Lacks the cyclopropylsulfonyl group, which may affect its binding affinity and reactivity.
2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-thiazole: Lacks the methyl group, which could influence its chemical properties and biological activity.
Uniqueness
The presence of both the cyclopropylsulfonyl group and the methyl group in 2-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole makes it unique
Properties
IUPAC Name |
2-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfanyl]-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S3/c1-10-8-18-13(14-10)19-9-11-4-6-15(7-5-11)20(16,17)12-2-3-12/h8,11-12H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATKUYZRWNZQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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